molecular formula C6H10O B1584578 3-Methylpent-3-en-2-one CAS No. 565-62-8

3-Methylpent-3-en-2-one

Cat. No.: B1584578
CAS No.: 565-62-8
M. Wt: 98.14 g/mol
InChI Key: ZAMCMCQRTZKGDX-PLNGDYQASA-N
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Description

3-Methylpent-3-en-2-one (CAS 565-62-8) is an unsaturated aliphatic ketone that serves as a valuable intermediate and building block in organic chemistry syntheses . It is an isomer of mesityl oxide and can be obtained via the acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone . This compound is a clear liquid with a density of 0.875 g/cm³ at 20°C and a flash point of 34°C (closed cup), placing it in the category of flammable liquids . Its molecular formula is C6H10O, with a molecular weight of 98.14 g/mol . As a key synthetic intermediate, it is used in the development of other chemicals, such as 3-methyl-2-pentanone (methyl sec-butyl ketone) . The compound has also been identified as a useful material in the synthesis of fragrance ingredients, with research into greener production processes using solid acid catalysts . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle it with appropriate precautions, as it is a flammable liquid and vapor that may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

565-62-8

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(Z)-3-methylpent-3-en-2-one

InChI

InChI=1S/C6H10O/c1-4-5(2)6(3)7/h4H,1-3H3/b5-4-

InChI Key

ZAMCMCQRTZKGDX-PLNGDYQASA-N

SMILES

CC=C(C)C(=O)C

Isomeric SMILES

C/C=C(/C)\C(=O)C

Canonical SMILES

CC=C(C)C(=O)C

Other CAS No.

565-62-8

physical_description

Liquid

Pictograms

Flammable; Acute Toxic; Irritant

Origin of Product

United States

Preparation Methods

Aldol Condensation Using Mineral Acid Catalysts

Historically, 3M3P has been produced by aldol condensation of acetaldehyde and methyl ethyl ketone in the presence of mineral acid catalysts such as sulfuric acid. This reaction is typically conducted in batch or semi-batch stirred tank reactors. Vigorous stirring is necessary to overcome mass transfer limitations between the organic reactants and the aqueous acid phase, which impacts product yield and reaction time.

  • Challenges:
    • Low acetaldehyde conversion (e.g., 32% reported by Heiba and Anderson in 1959 using carbon tetrachloride as solvent).
    • Formation of acetaldehyde polymers as side products.
    • Generation of large aqueous waste streams requiring disposal.
    • Loss of product and reactants due to high water solubility in the aqueous phase, reducing yield.
    • Limited reactor throughput and low product yield due to mixing intensity constraints in batch reactors.

Use of Zinc Acetate Catalyst

A U.S. patent (No. 4,234,518) described the use of zinc acetate as a catalyst, resulting in a mixture of 4-hexene-3-one and 3M3P in a 31:69 ratio with an overall yield of 38%. However, this method still suffers from relatively low yields and selectivity.

Improved and Greener Preparation Methods

Continuous Reactor Systems with Solid Acid Catalysts

Recent developments focus on greener, more sustainable processes using solid acid catalysts in continuous reactor systems. These methods aim to improve yield, reduce waste, and increase reactor throughput.

  • Reaction: Aldol condensation of acetaldehyde and methyl ethyl ketone.
  • Catalysts: Solid acid catalysts supported on polymeric resins, clays, or perfluorinated resin sulfonic acids (e.g., Amberlyst, Dowex).
  • Reactor Types:
    • Continuous Stirred Tank Reactors (CSTR), single or multiple in series.
    • Continuous flow reactors including microreactors or microchannel reactors with channel diameters from 0.2 to 3 mm.
    • Packed bed reactors loaded with catalyst particles or glass beads (10–100 µm particle size).

Catalyst Composition and Preparation

Solid acid catalysts used include:

Catalyst Type Examples and Notes
Mixed oxides SiO2, Al2O3, SnO2, ZrO2, MgO, CaO, Fe2O3, WO3, Cr2O3
Metal salts MgSO4, CaSO4, SrSO4, BaSO4, CuSO4, ZnSO4, Ca(NO3)2, AlCl3, TiCl3, Mg(ClO4)2
Cation exchange resins Polymeric perfluorinated resin sulfonic acids such as Amberlyst and Dowex
In-house prepared solid acids Mineral acids absorbed or acidic moieties deposited on solid supports

Process Advantages

  • High product yield with low residence time.
  • Essentially no aqueous waste generation.
  • Reduced loss of product and reactants due to minimized water solubility issues.
  • Improved catalyst longevity and activity.
  • Enhanced mixing and mass transfer in continuous flow or microreactor systems, overcoming limitations of batch reactors.

Reactor Operation and Setup

  • Reactants (acetaldehyde and methyl ethyl ketone) can be premixed or fed separately into the reactor system.
  • Mixing can be achieved inline using static mixers.
  • Reactor heating is controlled via circulating oil baths or electrical heaters.
  • Catalyst retainers prevent catalyst loss from the reactor.
  • Reaction monitoring is performed by gas chromatography (GC).

Comparative Data on Preparation Methods

Parameter Traditional Batch (Mineral Acid) Zinc Acetate Catalyst Method Continuous Solid Acid Catalyst Method
Catalyst Type Sulfuric acid, mineral acids Zinc acetate Solid acid catalysts on polymeric resins/clays
Reactor Type Batch or semi-batch stirred tank Batch Continuous flow, CSTR, microreactors
Acetaldehyde Conversion (%) ~32% (Heiba and Anderson, 1959) Not specified, overall yield 38% High conversion, improved yields (exact % not specified)
Product Yield (%) Low to moderate 38% overall yield High yield, low residence time
Waste Generation Large aqueous acidic waste Moderate Minimal to none
Mixing Requirements Vigorous stirring required, limited by scale Moderate Enhanced mixing via continuous flow and microreactors
Environmental Impact High due to waste and solvent use Moderate Low, greener process

Summary of Research Findings

  • The aldol condensation of acetaldehyde and methyl ethyl ketone is the key reaction for 3M3P synthesis.
  • Traditional methods using mineral acids are effective but environmentally unfriendly and inefficient.
  • Zinc acetate catalysts improve selectivity but still have moderate yields.
  • The state-of-the-art involves continuous reactor systems with solid acid catalysts, offering significant improvements in yield, sustainability, and scalability.
  • Catalyst choice and reactor design are critical to optimizing the process.
  • Continuous processes minimize waste and improve product recovery, aligning with green chemistry principles.

Chemical Reactions Analysis

3-Methylpent-3-en-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Fragrance Industry

3M3P is predominantly used as an intermediate in the production of synthetic fragrances. Its unique olfactory properties make it a valuable component in perfumes, particularly for creating woody and complex scent profiles. A notable example is its role in synthesizing Iso E Super , a popular fragrance ingredient .

Organic Synthesis

In organic chemistry, 3M3P serves as a versatile building block for synthesizing various compounds. Its reactivity allows it to participate in several types of chemical reactions:

  • Oxidation: Can be converted into carboxylic acids or other oxidized derivatives.
  • Reduction: Can be reduced to form alcohols.
  • Substitution Reactions: Can undergo substitution to form various substituted ketones.

Research on the biological effects of 3M3P indicates potential antimicrobial properties against certain bacterial strains. Its lipophilic nature may disrupt bacterial cell membranes, although comprehensive toxicological studies are still required to assess its safety profile fully .

Case Study 1: Continuous Production Techniques

A study highlighted the transition from traditional batch processes to continuous production methods for synthesizing 3M3P. This approach not only improved yield (up to 95.8% ) but also reduced energy consumption by approximately 34.4% compared to conventional methods .

Case Study 2: Optimization of Reaction Conditions

Research demonstrated that optimizing reaction conditions for the aldol condensation of acetaldehyde and methyl ethyl ketone could significantly enhance product yield. Under optimal conditions, yields reached up to 90.85% , showcasing the importance of reaction parameters in industrial applications .

Mechanism of Action

The mechanism of action of 3-Methylpent-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes . The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The chemical and functional properties of 3-methylpent-3-en-2-one can be contextualized by comparing it with structurally related α,β-unsaturated ketones. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of α,β-Unsaturated Ketones

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
This compound C₆H₁₀O 98.14 565-62-8 Conjugated methyl group; (E)-isomer predominates Biocatalytic amination ; Michael addition to triazoles
3-Penten-2-one C₅H₈O 84.12 625-33-2 Simpler chain; no methyl substitution at β-position Industrial solvent; intermediate in organic synthesis
3-Methylbut-3-en-2-one C₅H₈O 84.12 814-78-8 Shorter carbon chain; similar reactivity but lower steric hindrance Flavor and fragrance precursor; less studied in enzymatic systems
(Z)-3-Methylpent-3-en-2-one C₆H₁₀O 98.14 - Stereoisomer with (Z)-configuration; lower synthetic yield Limited applications due to instability

Table 2: Enzymatic Reduction Outcomes (Selected Examples)

Substrate Enzyme Amine Donor Product Configuration Diastereomeric Ratio (d.r.) Reference
This compound IRED-20 Ammonia Mixture 68:32
This compound Ch1-AmDH Ammonia Equal diastereomers 50:50
3-Penten-2-one Generic ERed Methylamine Not reported N/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methylpent-3-en-2-one, and what factors influence yield optimization in laboratory settings?

  • Methodological Answer : Common methods include aldol condensation of acetone with crotonaldehyde or oxidation of 3-methyl-3-pentenol. Yield optimization requires controlling reaction parameters such as temperature (e.g., 40–60°C for aldol condensation), catalyst selection (acidic or basic conditions), and stoichiometric ratios. For example, a green synthesis approach using water as a solvent has been reported to reduce byproducts while maintaining ~70% yield . Laboratory reproducibility depends on strict adherence to moisture-free conditions and inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • GC-MS : Confirms molecular ion peaks at m/z 112 (C₆H₁₀O) and fragmentation patterns (e.g., loss of CH₃ or CO groups).
  • ¹H/¹³C NMR : Key signals include a ketone carbonyl (δ ~208 ppm in ¹³C NMR) and vinyl proton resonances (δ 5.2–5.8 ppm in ¹H NMR).
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch).
    Cross-referencing spectral data with computational simulations (e.g., DFT) minimizes misinterpretation. Always compare with literature benchmarks to validate purity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the solvent effects on the keto-enol tautomerism of this compound?

  • Methodological Answer :

  • Experimental Design :
  • Variable Control : Test polar protic (e.g., water), polar aprotic (e.g., DMSO), and nonpolar solvents (e.g., hexane).
  • Techniques : Use UV-Vis spectroscopy to monitor enol content (λmax ~240 nm) and NMR to quantify tautomer ratios.
  • Thermodynamic Analysis : Calculate equilibrium constants (Keq) via van’t Hoff plots.
  • Data Analysis : Solvent polarity and hydrogen-bonding capacity significantly stabilize the enol form. For example, DMSO increases enol content by 30% compared to hexane. Ensure replicates (n ≥ 3) to account for solvent volatility effects .

Q. What strategies resolve contradictions in reported spectral data for this compound, such as NMR chemical shift variations?

  • Methodological Answer :

  • Source Identification : Trace discrepancies to solvent impurities (e.g., residual CDCl₃ vs. DMSO-d₆), concentration effects, or temperature fluctuations during acquisition.
  • Collaborative Validation : Share raw data with independent labs for cross-examination.
  • Supplementary Techniques : Combine NOESY (to confirm spatial proximity of vinyl protons) and HSQC (to assign carbon-proton correlations) for unambiguous assignments. Document all experimental conditions in metadata .

Q. How should researchers approach the computational modeling of this compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • Software Selection : Use Gaussian or ORCA for DFT calculations (e.g., B3LYP/6-31G* basis set).
  • Modeling Steps :

Optimize geometry of the ketone and nucleophile (e.g., Grignard reagent).

Calculate transition-state energies to identify rate-determining steps.

Compare Mulliken charges to predict regioselectivity (e.g., α,β-unsaturated ketone vs. carbonyl attack).

  • Validation : Benchmark computational results against experimental kinetic data (e.g., Arrhenius plots) .

Key Considerations for Experimental Reproducibility

  • Purity Standards : Use ≥99% purity reagents; verify via melting point or HPLC.
  • Data Archiving : Retain raw spectral files (e.g., .jdx, .fid) for 5–10 years to enable third-party audits .
  • Ethical Reporting : Disclose all failed attempts (e.g., unsuccessful catalytic systems) to avoid publication bias .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.